N-cycloheptyl-4-(1H-indol-3-yl)butanamide
Description
N-cycloheptyl-4-(1H-indol-3-yl)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 1H-indol-3-yl group at the C4 position and a cycloheptyl moiety attached to the amide nitrogen. The indole ring, a privileged scaffold in medicinal chemistry, is known for its diverse biological activities, including enzyme inhibition and receptor modulation .
Properties
Molecular Formula |
C19H26N2O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C19H26N2O/c22-19(21-16-9-3-1-2-4-10-16)13-7-8-15-14-20-18-12-6-5-11-17(15)18/h5-6,11-12,14,16,20H,1-4,7-10,13H2,(H,21,22) |
InChI Key |
NVHOBLZUHNKTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings and Analysis
α-Amylase Inhibition
Derivatives of 4-(1H-indol-3-yl)butanamide with oxazetidinyl and chloro substituents (e.g., N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]) demonstrated potent α-amylase inhibitory activity, comparable to standard inhibitors like acarbose . The oxazetidinyl ring likely enhances polar interactions with the enzyme’s active site.
HDAC Inhibition
N-hydroxy-4-(1H-indol-3-yl)butanamide acts as an HDAC inhibitor due to its hydroxyl group, which chelates zinc ions in the enzyme’s catalytic site . The cycloheptyl substituent in the target compound replaces this critical hydroxyl, suggesting a divergent mechanism of action, possibly shifting activity toward non-HDAC targets.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The fluorobiphenyl substituent in ’s compound may improve metabolic stability by resisting oxidative degradation, a feature absent in the cycloheptyl analog .
- Synthetic Challenges : Derivatives with oxadiazole-sulfanyl acetamide moieties () require multi-step syntheses, whereas the target compound’s synthesis might prioritize simplicity but face hurdles in cycloheptyl incorporation .
Hypothetical Advantages of N-cycloheptyl-4-(1H-indol-3-yl)butanamide
- Target Selectivity: The bulky cycloheptyl group could reduce off-target effects seen in smaller analogs (e.g., parent compound’s discontinuation due to instability or non-selectivity) .
- Enhanced Binding: Steric effects may improve affinity for hydrophobic enzyme pockets, such as those in α-amylase or novel targets.
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